N-phenylquinolin-4-amine
Overview
Description
N-phenylquinolin-4-amine is a chemical compound with the molecular formula C15H12N2 . It is used in various applications in industrial and synthetic organic chemistry .
Synthesis Analysis
N-phenylquinolin-4-amine has been synthesized and evaluated for their α-glucosidase inhibitory and antioxidant properties . The synthesis involved the creation of quinoline-based hybrids .
Molecular Structure Analysis
The molecular structure of N-phenylquinolin-4-amine is characterized by a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 220.27 g/mol .
Chemical Reactions Analysis
N-phenylquinolin-4-amine is part of the quinoline family of compounds, which have been extensively studied for their chemical reactions . Recent research has focused on the synthesis of biologically and pharmaceutically active quinoline and its analogues .
Physical And Chemical Properties Analysis
N-phenylquinolin-4-amine has a molecular weight of 220.27 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 380.2±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .
Scientific Research Applications
Synthesis and Derivative Formation
N-phenylquinolin-4-amine and its derivatives have been actively studied for their synthesis and potential as precursors for various compounds. For instance, Tsai et al. (2008) explored synthesizing novel 4-amino-2-phenylquinoline derivatives by reacting 4-chloro-2-arylquinoline compounds with amide solvents, highlighting the importance of the steric and electronic effects of N-substituents on the amino group in these reactions (Tsai et al., 2008). Similarly, Gharib et al. (2014) reported on the high-yield synthesis of N-phenylquinazolin-4-amines derivatives using silica-supported Preyssler nanoparticles in a green solvent, emphasizing the ecological aspect of such syntheses (Gharib et al., 2014).
Anticancer Properties
A significant area of research involving N-phenylquinolin-4-amine derivatives is their potential anticancer properties. For instance, Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives that showed cytotoxic effects on human breast tumor cell lines, identifying them as candidates for anticancer agents (Zhang et al., 2007).
Biological Activity and Inhibition
Research on N-phenylquinolin-4-amine derivatives also extends to their biological activity and inhibition properties. Strekowski et al. (2003) synthesized 57 2-phenylquinolines substituted at the phenyl group and C4 of the quinoline, analyzing them for inhibition of the immunostimulatory effect of oligodeoxynucleotides with a CpG-motif (Strekowski et al., 2003). Another study by Juvale and Wiese (2012) investigated several 2-phenylquinazolines with different substitutions at position 4 for their BCRP inhibition, finding that compounds with a phenyl ring attached via an amine-containing linker at position 4 were potent inhibitors of BCRP (Juvale & Wiese, 2012).
Fluorescence and Imaging Applications
N-phenylquinolin-4-amine derivatives have also found applications in fluorescence and imaging. Falck et al. (1962) studied the fluorescence reactions between formaldehyde and phenylalanine and phenylethylamine derivatives, including those condensed with N-phenylquinolin-4-amine, showing potential for imaging applications (Falck et al., 1962).
Safety And Hazards
properties
IUPAC Name |
N-phenylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTUTGBOQZQBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408552 | |
Record name | N-phenylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylquinolin-4-amine | |
CAS RN |
30696-07-2 | |
Record name | N-phenylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.